5-Iodo-2-pentylpyridine

Cross-coupling Suzuki-Miyaura Heck reaction

5-Iodo-2-pentylpyridine (CAS 144292-43-3) is a halogenated pyridine derivative bearing an iodine atom at the 5-position and an n-pentyl chain at the 2-position of the pyridine ring, with molecular formula C10H14IN and molecular weight 275.13 g/mol. It belongs to the class of 2-substituted-5-alkyl-pyridines, which are established intermediates for herbicides, insecticides, and pharmaceuticals as described in Bayer patent literature.

Molecular Formula C10H14IN
Molecular Weight 275.13 g/mol
CAS No. 144292-43-3
Cat. No. B3240605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-pentylpyridine
CAS144292-43-3
Molecular FormulaC10H14IN
Molecular Weight275.13 g/mol
Structural Identifiers
SMILESCCCCCC1=NC=C(C=C1)I
InChIInChI=1S/C10H14IN/c1-2-3-4-5-10-7-6-9(11)8-12-10/h6-8H,2-5H2,1H3
InChIKeyJVKRAOHSXQDITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-pentylpyridine (CAS 144292-43-3): A Halogenated Pyridine Building Block for Cross-Coupling and Agrochemical Intermediates


5-Iodo-2-pentylpyridine (CAS 144292-43-3) is a halogenated pyridine derivative bearing an iodine atom at the 5-position and an n-pentyl chain at the 2-position of the pyridine ring, with molecular formula C10H14IN and molecular weight 275.13 g/mol [1]. It belongs to the class of 2-substituted-5-alkyl-pyridines, which are established intermediates for herbicides, insecticides, and pharmaceuticals as described in Bayer patent literature [2]. The compound's computed XLogP3-AA of 3.8 indicates moderate lipophilicity, and its topological polar surface area (TPSA) of 12.9 Ų suggests favorable membrane permeability characteristics among pyridine derivatives [1].

Why 5-Iodo-2-pentylpyridine Cannot Be Replaced by 2-Pentylpyridine or 5-Bromo/Chloro Analogs in Cross-Coupling-Dependent Syntheses


Procurement decisions for halogenated pyridine building blocks cannot rely on simple structural similarity. The iodine substituent at the 5-position is the defining functional handle that enables efficient palladium-catalyzed cross-coupling reactions—a capability entirely absent in the non-halogenated parent compound 2-pentylpyridine (CAS 2294-76-0). Furthermore, aryl iodides consistently demonstrate 10- to 100-fold higher reactivity than the corresponding aryl bromides and 100- to 1000-fold higher reactivity than aryl chlorides in oxidative addition with Pd(0) catalysts, as established across the cross-coupling literature [1]. Consequently, substituting 5-iodo-2-pentylpyridine with its bromo or chloro congener, or with unsubstituted 2-pentylpyridine, will result in failed coupling steps, dramatically reduced yields, or the need for substantially harsher reaction conditions that may degrade sensitive substrates [2]. The quantitative differentiation evidence below validates why this specific iodo-substituted pyridine must be specified for reliable synthetic outcomes.

Quantitative Differentiation Evidence for 5-Iodo-2-pentylpyridine: Physicochemical and Reactivity Profiles vs. Comparator Compounds


C–I Bond Reactivity Advantage: Iodo Substituent Enables Cross-Coupling Where 2-Pentylpyridine Remains Inert

The presence of the C–I bond at the 5-position confers cross-coupling competence that is structurally unattainable by the non-halogenated comparator 2-pentylpyridine (CAS 2294-76-0). In general, aryl iodides undergo oxidative addition with Pd(PPh3)4 approximately 100–1000 times faster than the corresponding aryl bromides and 10,000–1,000,000 times faster than aryl chlorides under comparable conditions, based on well-established kinetic measurements in palladium-catalyzed coupling systems [1]. 5-Iodo-2-pentylpyridine can participate directly in Suzuki-Miyaura and Heck couplings to form C–C bonds at the 5-position, whereas 2-pentylpyridine requires prior C–H activation or electrophilic substitution that is significantly less efficient and positionally less selective [2]. This reactivity difference is binary: the non-iodinated analog is simply not a competent coupling partner in these widely used synthetic methodologies, making 5-iodo-2-pentylpyridine the mandatory choice when 5-aryl or 5-alkenyl derivatization of the 2-pentylpyridine scaffold is required [2].

Cross-coupling Suzuki-Miyaura Heck reaction Building block

Lipophilicity Differentiation: XLogP3-AA of 5-Iodo-2-pentylpyridine vs. Non-Iodinated 2-Pentylpyridine

The computed XLogP3-AA for 5-iodo-2-pentylpyridine is 3.8, as reported in PubChem [1]. By comparison, the non-iodinated parent compound 2-pentylpyridine has a computed XLogP3-AA of approximately 2.8–3.0 (estimated based on the contribution of the iodine atom; iodine substitution on an aromatic ring typically increases log P by 1.0–1.5 units relative to hydrogen) [2]. This difference of approximately 0.8–1.0 log P units corresponds to a roughly 6- to 10-fold increase in partition coefficient (octanol/water), meaning that 5-iodo-2-pentylpyridine is substantially more lipophilic than 2-pentylpyridine. The enhanced lipophilicity may influence membrane permeability, metabolic stability, and tissue distribution if the compound is incorporated into a bioactive molecule or its metabolite profiling is under investigation [1].

Lipophilicity XLogP3 ADME Physicochemical property

Exact Mass and Isotopic Signature: Definitive Identity Confirmation by High-Resolution Mass Spectrometry vs. Closely Related Analogs

5-Iodo-2-pentylpyridine has an exact monoisotopic mass of 275.01710 Da, as computed and reported in PubChem [1]. This value is analytically definitive for compound identity confirmation by high-resolution mass spectrometry (HRMS). By comparison, the bromo analog 5-bromo-2-pentylpyridine (C10H14BrN) would have an exact monoisotopic mass of approximately 227.03096 Da (for ⁷⁹Br) and 229.02891 Da (for ⁸¹Br), while the chloro analog 5-chloro-2-pentylpyridine (C10H14ClN) would have an exact mass of approximately 183.08148 Da (for ³⁵Cl) [2]. The iodine atom also imparts a characteristic M+2 isotopic signature with a ratio distinct from bromine or chlorine, enabling unambiguous identification in complex reaction mixtures or metabolite studies via LC-HRMS [1].

HRMS Exact mass Isotopic pattern Identity confirmation

Rotatable Bond Count and Topological Polar Surface Area: Impact on Physicochemical Drug-Likeness Parameters vs. In-Class Pyridines

5-Iodo-2-pentylpyridine has a topological polar surface area (TPSA) of 12.9 Ų and 4 rotatable bonds, as computed and reported in PubChem [1]. These values place the compound within Veber rule thresholds for oral bioavailability (TPSA < 140 Ų and rotatable bond count ≤ 10), which is relevant if the compound is used as a fragment or intermediate in drug discovery programs [1]. By comparison, 2-pentylpyridine also has a TPSA of approximately 12.9 Ų and 3 rotatable bonds (one fewer due to the absence of the C–I bond), while 2-iodo-5-phenylpyridine (CAS 120281-56-3, C11H8IN) has a TPSA of 12.9 Ų but only 1 rotatable bond, making it conformationally more rigid [2]. The intermediate rotatable bond count of 4 in 5-iodo-2-pentylpyridine provides a balance between conformational flexibility for target engagement and entropic penalty upon binding, which is a quantifiable consideration in fragment-based drug design when selecting halogenated pyridine building blocks from a screening library [1].

Drug-likeness Veber rules TPSA Rotatable bonds

Limitation Acknowledgment: Absence of Published Head-to-Head Biological Activity Data for 5-Iodo-2-pentylpyridine

A comprehensive search of publicly available databases including PubChem, ChEMBL, BindingDB, and the peer-reviewed literature reveals no published head-to-head comparative biological activity data (IC50, Ki, EC50, MIC, etc.) for 5-Iodo-2-pentylpyridine against any specific molecular target or cell line that can be directly compared to 2-pentylpyridine, 5-bromo-2-pentylpyridine, or 5-chloro-2-pentylpyridine [1][2]. The compound's PubChem entry (CID 21740069) contains no bioassay data, and ChEMBL does not list this specific compound in its curated database [1]. Users seeking to procure this compound based on biological differentiation claims should exercise caution and request vendor-specific data or commission custom comparative profiling. The differentiation evidence provided above is therefore predominantly based on physicochemical properties and class-level reactivity inferences rather than target-specific biological benchmarking [2].

Data gap Biological activity SAR Procurement caution

Optimal Application Scenarios for 5-Iodo-2-pentylpyridine Based on Verified Differentiation Evidence


Building Block for Agrochemical Intermediate Synthesis per Bayer Patent Methodology

The Bayer patent JP3205652B2 explicitly describes 2-substituted-5-alkyl-pyridines as intermediates for herbicides and insecticides [2]. 5-Iodo-2-pentylpyridine fits the structural scope of compounds of formula II (where X is a halogen such as Cl, Br, or I, and the alkyl chain is pentyl), making it a candidate for further functionalization in agrochemical lead optimization programs. The iodine at the 5-position provides a versatile handle for late-stage diversification (e.g., coupling with boronic acids bearing pharmacophoric groups relevant to herbicidal or insecticidal activity), which is a distinct synthetic advantage over the non-halogenated or chloro-substituted analogs that are less reactive or require alternative synthetic strategies [1][2].

High-Resolution Mass Spectrometry Reference Standard for Halogenated Pyridine Metabolite Identification

The exact monoisotopic mass of 275.01710 Da and the characteristic iodine isotopic pattern provide an unambiguous signature for identity confirmation in LC-HRMS workflows [1]. When used as a synthetic intermediate in pharmaceutical development, the compound can serve as a reference standard for tracking iodine-containing metabolites or degradation products in forced degradation studies and impurity profiling. The mass difference of approximately +126 Da relative to the non-halogenated 2-pentylpyridine ensures that the compound and its derivatives are easily distinguishable from non-iodinated species in complex biological matrices [1].

Fragment Library Component for Structure-Based Drug Design with Defined Physicochemical Parameters

With a TPSA of 12.9 Ų, rotatable bond count of 4, hydrogen bond acceptor count of 1, and hydrogen bond donor count of 0, 5-Iodo-2-pentylpyridine meets Veber oral bioavailability criteria and is suitable for inclusion in fragment-based screening libraries [1]. The iodine atom provides both a heavy atom for X-ray crystallographic phasing (useful for soaking experiments) and a halogen bond donor potential that can be exploited in structure-based design targeting proteins with accessible halogen-binding sites [1]. Its physicochemical profile is distinct from more rigid iodo-pyridines (e.g., 2-iodo-5-phenylpyridine with only 1 rotatable bond) and less functionalized analogs (e.g., 2-pentylpyridine lacking the iodine coupling handle), making it a strategically positioned fragment for libraries requiring both synthetic tractability and conformational flexibility [1].

Quote Request

Request a Quote for 5-Iodo-2-pentylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.